2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid
Description
2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid is a compound known for its intriguing structure and wide range of potential applications. This compound's unique arrangement of pyrazolo and pyrimidin rings, along with its functional groups, makes it significant in various scientific fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-8(11(16)17)14-9-6-7(2)12-13(9)5-4-10(14)15/h6,8H,3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWVAEAVSMDSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CCN2C1=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid typically involves multi-step organic synthesis. One common route includes the condensation of a 5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative with a suitable acylating agent to introduce the butanoic acid moiety. Reaction conditions often require catalysts like Lewis acids and solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions depending on the specific step.
Industrial Production Methods
For industrial-scale production, a streamlined version of the lab synthesis is used, focusing on efficiency and yield. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production. Solvent recovery systems and recycling of catalysts are integrated to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid can undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents to form corresponding oxo-derivatives.
Reduction: : Reduction reactions can convert ketones to secondary alcohols.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, ethanol, dimethyl sulfoxide.
Major Products
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Various substituted derivatives based on the type of nucleophile or electrophile used.
Scientific Research Applications
2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid has found applications across different scientific domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential enzyme inhibitory activity, affecting various biochemical pathways.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular targets: : Enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways involved: : Pathways related to inflammation, cell proliferation, and apoptosis. The compound can inhibit specific enzymes, leading to the modulation of these pathways and resulting in its observed biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential across various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it an important molecule in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
